

(2,4-Bis(methoxycarbonyl)phenyl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

	(2,4-
Compound Name:	<i>Bis(methoxycarbonyl)phenyl)boronic acid</i>
Cat. No.:	B597813

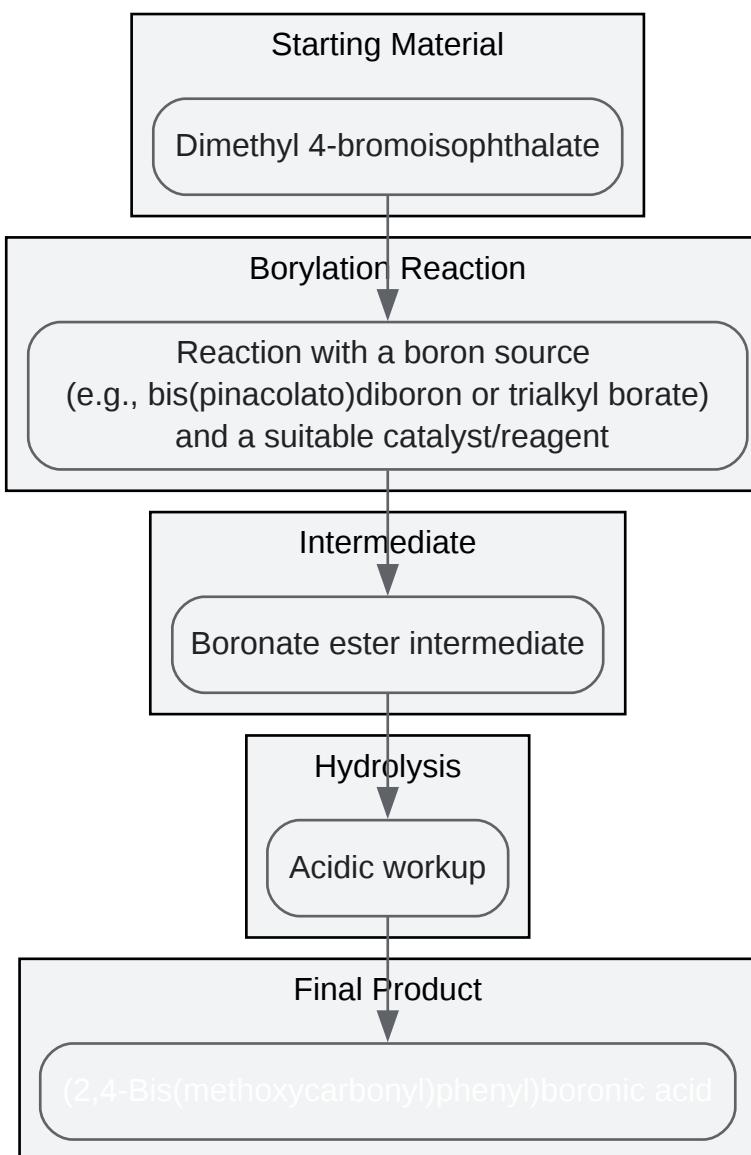
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

(2,4-Bis(methoxycarbonyl)phenyl)boronic acid is a specialized organic compound with potential applications in various fields of chemical research, particularly in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its properties, synthesis, and potential applications, with a focus on data relevant to researchers and professionals in drug development.

Core Properties

While extensive experimental data for **(2,4-Bis(methoxycarbonyl)phenyl)boronic acid** is not widely available in public literature, its fundamental properties can be summarized.


Property	Value
CAS Number	1256354-98-9
Molecular Formula	C ₁₀ H ₁₁ BO ₆
Molecular Weight	238.00 g/mol
Predicted Boiling Point	425.6 ± 55.0 °C
Predicted Density	1.33 ± 0.1 g/cm ³
Melting Point	Not available
Solubility	Not available

Synthesis

A specific, detailed experimental protocol for the synthesis of **(2,4-Bis(methoxycarbonyl)phenyl)boronic acid** is not readily found in peer-reviewed literature. However, general methods for the synthesis of substituted phenylboronic acids can be adapted. A plausible synthetic route would involve the borylation of a correspondingly substituted aromatic precursor.

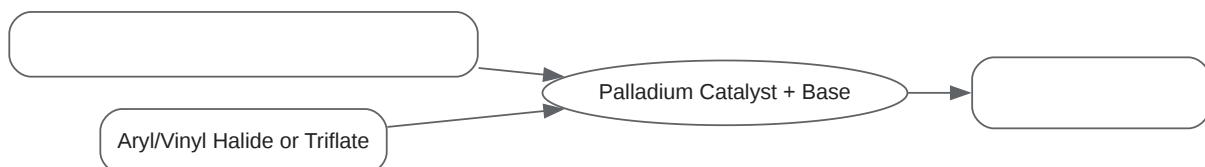
One common method for the synthesis of arylboronic acids is the Miyaura borylation reaction, which involves the palladium-catalyzed cross-coupling of a bis(pinacolato)diboron with an aryl halide. Another established method is the reaction of an organolithium or Grignard reagent, formed from an aryl halide, with a trialkyl borate.^[1]

A logical starting material for the synthesis of **(2,4-Bis(methoxycarbonyl)phenyl)boronic acid** would be dimethyl 4-bromo isophthalate. The general workflow for such a synthesis is depicted below.

[Click to download full resolution via product page](#)

Caption: General synthetic workflow for **(2,4-Bis(methoxycarbonyl)phenyl)boronic acid**.

Potential Applications in Research and Drug Development


While specific biological activities or signaling pathway involvements for **(2,4-Bis(methoxycarbonyl)phenyl)boronic acid** have not been documented, its structural features suggest its utility as a building block in organic synthesis, particularly in the construction of complex molecules.

Phenylboronic acids are widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a fundamental transformation in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.^{[2][3]} The two methoxycarbonyl groups on the phenyl ring of this compound offer several advantages:

- Functional handles: The ester groups can be further modified, for example, through hydrolysis to carboxylic acids, amidation, or reduction to alcohols, allowing for the introduction of diverse functional groups into the target molecule.
- Modulation of electronic properties: The electron-withdrawing nature of the methoxycarbonyl groups can influence the reactivity of the boronic acid in cross-coupling reactions.

Given the prevalence of boronic acids in medicinal chemistry, **(2,4-Bis(methoxycarbonyl)phenyl)boronic acid** could be a valuable intermediate in the synthesis of novel therapeutic agents. Boronic acid-containing compounds have been investigated for a range of biological activities, including as enzyme inhibitors.^[4]

The general utility of phenylboronic acids in Suzuki-Miyaura coupling is illustrated in the following logical diagram.

[Click to download full resolution via product page](#)

Caption: Role of **(2,4-Bis(methoxycarbonyl)phenyl)boronic acid** in Suzuki-Miyaura coupling.

Experimental Protocols

Due to the lack of specific published experimental data for **(2,4-Bis(methoxycarbonyl)phenyl)boronic acid**, detailed protocols for its use are not available. However, researchers can refer to established protocols for Suzuki-Miyaura cross-coupling reactions involving other substituted phenylboronic acids as a starting point.

General Protocol for a Suzuki-Miyaura Coupling Reaction:

- Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), **(2,4-Bis(methoxycarbonyl)phenyl)boronic acid** (1.2-1.5 equiv), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%), and a base (e.g., K_2CO_3 , Na_2CO_3 , or Cs_2CO_3 , 2-3 equiv).
- Solvent Addition: Add a degassed solvent system (e.g., toluene/ethanol/water, dioxane/water, or DMF).
- Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C.
- Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Workup: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Researchers should optimize the reaction conditions, including the choice of catalyst, base, solvent, and temperature, for their specific substrates.

Conclusion

(2,4-Bis(methoxycarbonyl)phenyl)boronic acid is a chemical intermediate with significant potential for use in organic synthesis, particularly for the construction of complex molecular architectures relevant to drug discovery and materials science. While detailed experimental data for this specific compound is currently limited, its structural features suggest its utility as a versatile building block. Further research into its synthesis, properties, and applications is warranted to fully explore its potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 2. nbinfo.com [nbinfo.com]
- 3. benchchem.com [benchchem.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(2,4-Bis(methoxycarbonyl)phenyl)boronic acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b597813#2-4-bis-methoxycarbonyl-phenyl-boronic-acid-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com